![molecular formula C9H10INO2 B1502541 Methyl 2-(4-amino-3-iodophenyl)acetate CAS No. 374933-81-0](/img/structure/B1502541.png)
Methyl 2-(4-amino-3-iodophenyl)acetate
Overview
Description
“Methyl 2-(4-amino-3-iodophenyl)acetate” is a chemical compound with the molecular formula C9H10INO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H10INO2 . The molecular weight of this compound is 291.09 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 291.09 and a molecular formula of C9H10INO2 . The compound should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Radioiodinated Phenylamines for Brain-Specific Delivery
Methyl 2-(4-amino-3-iodophenyl)acetate has been studied for its potential in brain-specific delivery of radiopharmaceuticals. Research shows that compounds like 1-methyl-3-[N-(4-[125I]iodophenyl)carbamoyl]-1,4-dihydropyridine, which can be derived from similar compounds, demonstrate good brain uptake and brain to blood ratios in rats. This suggests its usefulness in measuring cerebral blood perfusion (Tedjamulia et al., 1985).
Synthesis of SPECT Imaging Agents
Another application involves the synthesis of high-affinity muscarinic receptor antagonists, such as (R,R)123I-QNB, for Single photon emission computed tomography (SPECT) imaging of the human brain. The process includes transforming the related methyl ester of 4-aminophenyl to the iodo compound for SPECT imaging agents, demonstrating its role in advanced imaging techniques (Owens et al., 1992).
Anticancer Drug Synthesis
This compound is also relevant in the synthesis of anticancer drugs. Amino acetate functionalized Schiff base organotin(IV) complexes, which can be synthesized using related amino acetate compounds, have shown significant cytotoxicity against various human tumor cell lines. These complexes are more cytotoxic than traditional chemotherapy drugs like doxorubicin, cisplatin, 5-fluorouracil, and etoposide, indicating their potential as effective anticancer agents (Basu Baul et al., 2009).
Synthesis of Antibiotics
The compound has applications in the synthesis of antibiotics as well. It can be involved in the preparation of essential components for the fourth generation of cephem antibiotics. The process involves the synthesis of Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a critical acyl moiety in these antibiotics (Tatsuta et al., 1994).
properties
IUPAC Name |
methyl 2-(4-amino-3-iodophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSIPDRHYJKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677412 | |
Record name | Methyl (4-amino-3-iodophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
374933-81-0 | |
Record name | Methyl (4-amino-3-iodophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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